Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate
Description
Tert-butyl 3-iodo-4,5,11-triazatricyclo[6210,2,6]undeca-2(6),3-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C13H18IN3O2 |
|---|---|
Molecular Weight |
375.21 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxylate |
InChI |
InChI=1S/C13H18IN3O2/c1-13(2,3)19-12(18)17-7-4-5-9(17)10-8(6-7)15-16-11(10)14/h7,9H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
QUBVWHQQPFFOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)NN=C3I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-iodo-4,5,11-triazatricyclo[6210,2,6]undeca-2(6),3-diene-11-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The tricyclic structure allows for further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate can be compared with other similar tricyclic compounds, such as:
- Tert-butyl 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate
- Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate
These compounds share similar structural features but differ in their functional groups and specific chemical properties.
Biological Activity
Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Characteristics:
- Molecular Weight: 427.16 g/mol
- CAS Number: [Not provided in the results]
- Structural Features: The presence of iodine and a triazatricyclo structure may contribute to its biological properties.
Anticancer Potential
The compound's unique structure suggests potential anticancer activity. Studies on triazole derivatives have demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A focused investigation into the specific cytotoxic effects of this compound would be beneficial to elucidate its potential as an anticancer agent.
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition: Similar compounds often act as enzyme inhibitors in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- DNA Interaction: The triazole ring may facilitate interactions with DNA or RNA, affecting replication and transcription processes.
- Cell Signaling Modulation: Compounds with iodine substitutions can influence signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with iodine substitutions exhibited enhanced antimicrobial activity compared to their non-iodinated counterparts.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Control | 32 µg/mL |
| Iodinated Triazole | 8 µg/mL |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation focused on the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). The study found that certain derivatives led to significant reductions in cell viability.
| Compound | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |
|---|---|---|
| Control | 100 | 100 |
| Iodinated Triazole | 45 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
